molecular formula C14H29NO2 B1620182 Glycine, N-dodecyl- CAS No. 2274-80-8

Glycine, N-dodecyl-

Cat. No. B1620182
CAS RN: 2274-80-8
M. Wt: 243.39 g/mol
InChI Key: LNPHVNNRZGCOBK-UHFFFAOYSA-N
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Description

Glycine, N-dodecyl- , also known as N-dodecyl glycine , is a zwitterionic surfactant. It belongs to the class of amino acid-based surfactants. These surfactants have gained attention due to their low toxicity, biodegradability, and diverse applications in various industries .


Synthesis Analysis

  • Characterization : The chemical structure of N-dodecyl glycine is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of N-dodecyl glycine consists of a dodecyl alkyl chain attached to the amino acid glycine. It forms a zwitterionic structure with both positive and negative charges, making it amphiphilic and suitable for surfactant properties .


Chemical Reactions Analysis

  • Foaming Properties : It exhibits foam-forming capabilities under specific pH conditions .

Physical And Chemical Properties Analysis

  • Water Hardness : Foam power and stability are minimally affected by water hardness .

Scientific Research Applications

Protein Electrophoresis

Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) uses tricine as the trailing ion, enabling the resolution of small proteins at lower acrylamide concentrations compared to glycine-SDS-PAGE systems. This method achieves superior resolution of proteins, especially in the 5 to 20 kDa range, without requiring urea. It reduces overloading effects in preparative gels, ensuring smoother protein transition from sample to separating gel (Schägger & von Jagow, 1987).

Enzyme Characterization

Research on glycine N-methyltransferase, which methylates glycine to yield sarcosine, has been conducted. This enzyme, isolated from rabbit liver, is characterized by a high percentage of aromatic amino acids, contributing to its hydrophobic nature. Its structure includes nonidentical subunits and it contains carbohydrates, sialic acid, and acetyl groups (Heady & Kerr, 1973).

Micellar Solutions in Chemical Reactions

Glycine derivatives like D(-)-N-carbamoyl phenyl glycine have been studied in micellar/microemulsion solutions. These solutions facilitate certain chemical reactions, such as the conversion to D(-)-phenyl glycine, an important drug intermediate (Jha et al., 1994).

Surfactant Interactions

Studies on the mixtures of amino acid-based zwitterionic surfactants, like N-(n-dodecyl-2-aminoethanoyl)-glycine, and anionic surfactants, such as sodium dodecyl sulfate, have revealed insights into their physicochemical properties and self-organization. These studies help in understanding the formation and transition of micelles and vesicles in surfactant mixtures (Ghosh, Khatua, & Dey, 2011).

properties

IUPAC Name

2-(dodecylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17/h15H,2-13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPHVNNRZGCOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177281
Record name Glycine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-dodecyl-

CAS RN

2274-80-8
Record name N-Dodecylglycine
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URL https://commonchemistry.cas.org/detail?cas_rn=2274-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-dodecyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18494
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine was dissolved in a 2:1 mixture by volume of IPA and water. Triethylamine and 1-bromododecane were added to the solution successively and the mixture was kept stirring for more than 7 days. After the solvent was removed, THF was added to the remaining material. Triethylamine hydrobromide was removed by filtration and the filtrate was concentrated. N-n-dodecylglycine was obtained from the concentrated solution by separation and purification by column chromatography with the yield of 26.3%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Lieberman - 2005 - search.proquest.com
Particulate methane monooxygenase (pMMO) is a three-subunit integral membrane metalloenzyme that converts methane to methanol under ambient conditions. Although pMMO is the …

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